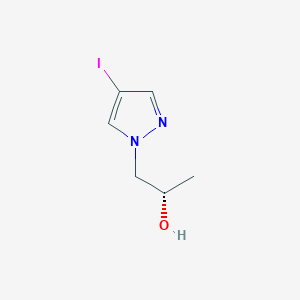
(S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol is a chiral compound that contains a pyrazole ring substituted with an iodine atom and a hydroxyl group on a propanol chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.
Chiral synthesis: The chiral center is introduced by reacting the iodinated pyrazole with a chiral epoxide or a chiral auxiliary.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or H2/Pd (Hydrogen gas with palladium catalyst) can be used.
Substitution: Nucleophiles like NH3 (Ammonia) or RSH (Thiols) can be used under suitable conditions.
Major Products
Oxidation: Formation of 1-(4-Iodo-1H-pyrazol-1-yl)propan-2-one.
Reduction: Formation of 1-(4-Hydro-1H-pyrazol-1-yl)propan-2-ol.
Substitution: Formation of 1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol or 1-(4-Mercapto-1H-pyrazol-1-yl)propan-2-ol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The iodine atom and the hydroxyl group may play crucial roles in binding to the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol
- (S)-1-(4-Chloro-1H-pyrazol-1-yl)propan-2-ol
- (S)-1-(4-Fluoro-1H-pyrazol-1-yl)propan-2-ol
Uniqueness
(S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher electronegativity of iodine may result in different binding affinities and reaction mechanisms.
Properties
Molecular Formula |
C6H9IN2O |
|---|---|
Molecular Weight |
252.05 g/mol |
IUPAC Name |
(2S)-1-(4-iodopyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H9IN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4-5,10H,3H2,1H3/t5-/m0/s1 |
InChI Key |
ZUCOZYNVQHJTPN-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CN1C=C(C=N1)I)O |
Canonical SMILES |
CC(CN1C=C(C=N1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















